Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13691477
InChI: InChI=1S/C16H21NO3/c1-12(2)16(3)14(18)9-10-17(16)15(19)20-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3/t16-/m0/s1
SMILES: CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13691477

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name benzyl (2S)-2-methyl-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H21NO3/c1-12(2)16(3)14(18)9-10-17(16)15(19)20-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3/t16-/m0/s1
Standard InChI Key BUSQIQZFCPUUCO-INIZCTEOSA-N
Isomeric SMILES CC(C)[C@]1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C
SMILES CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring, a saturated five-membered ring with one nitrogen atom. Key functional groups include:

  • Benzyl ester: Attached to the nitrogen at the 1-position, this group enhances lipophilicity and serves as a protective moiety in synthetic pathways.

  • Methyl and isopropyl groups: These substituents at the 2-position introduce steric hindrance, influencing the compound’s conformational stability.

  • Oxo group: Positioned at the 3-position, this ketone functionality increases electrophilicity, enabling nucleophilic reactions .

The stereochemistry at the 2-position (S-configuration) is critical for interactions with chiral biological targets. For example, analogs such as benzyl (S)-pyrrolidine-1-carboxylic acid exhibit distinct binding affinities compared to their R-enantiomers due to spatial compatibility with enzyme active sites .

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, related pyrrolidine derivatives are characterized by:

  • ¹H NMR: Peaks at δ 1.2–1.5 ppm (isopropyl methyl groups), δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

  • IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Synthesis and Modifications

Synthetic Routes

The synthesis of benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate likely involves multi-step strategies common to pyrrolidine derivatives:

  • Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions. For example, the patent WO2013108809A1 describes the use of ethynyl-substituted intermediates to construct pyrrolo[2,3-d]pyrimidine scaffolds, which share synthetic parallels .

  • Substituent Introduction:

    • Isopropyl Group: Introduced via alkylation using 2-bromopropane.

    • Benzyl Ester: Formed through esterification with benzyl chloroformate .

  • Chiral Resolution: The S-configuration is achieved using chiral auxiliaries or enzymatic resolution .

Key Synthetic Challenges

  • Steric Hindrance: Bulky isopropyl and benzyl groups complicate reaction kinetics, necessitating elevated temperatures or catalysts.

  • Oxo Group Reactivity: The ketone at the 3-position may undergo unintended reductions or nucleophilic additions, requiring protective strategies .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Benzyl Ester: Enhances membrane permeability but may limit aqueous solubility.

  • Isopropyl Group: Increases hydrophobic interactions with protein binding pockets.

  • Oxo Group: Participates in hydrogen bonding with catalytic residues .

Applications in Drug Discovery and Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Protease Inhibitors: Pyrrolidine scaffolds are integral to HIV protease inhibitors.

  • Anticancer Agents: Kinase inhibitors leveraging the pyrrolidine core are in clinical trials .

Synthetic Utility

  • Chiral Pool Synthesis: The S-configuration enables asymmetric synthesis of complex molecules.

  • Cross-Coupling Reactions: Ethynyl groups (as seen in patent WO2013108809A1) facilitate Sonogashira couplings for carbon-carbon bond formation .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey FeaturesApplications
Benzyl (S)-pyrrolidine-1-carboxylateC₁₂H₁₅NO₂Lacks isopropyl and oxo groupsPeptide synthesis
N-BenzylpyrrolidineC₁₁H₁₅NNo ester or ketone functionalitiesSolubility enhancer
Target CompoundC₁₆H₂₁NO₃Chiral centers, ester, ketone, isopropylKinase inhibition, intermediates

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